molecular formula C11H17BN2O2 B15233392 2-(Piperazin-1-ylmethyl)phenylboronic acid

2-(Piperazin-1-ylmethyl)phenylboronic acid

Cat. No.: B15233392
M. Wt: 220.08 g/mol
InChI Key: DXNYRZCHEWHGGF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)phenylboronic acid typically involves the reaction of 2-bromomethylphenylboronic acid with piperazine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

2-Bromomethylphenylboronic acid+Piperazine2-(Piperazin-1-ylmethyl)phenylboronic acid\text{2-Bromomethylphenylboronic acid} + \text{Piperazine} \rightarrow \text{this compound} 2-Bromomethylphenylboronic acid+Piperazine→2-(Piperazin-1-ylmethyl)phenylboronic acid

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylmethyl)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylmethyl)phenylboronic acid is primarily related to its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors and receptor ligands. The boronic acid group interacts with the active site of enzymes, forming a stable complex that inhibits enzyme activity . The piperazine ring can enhance the binding affinity and selectivity of the compound for its molecular targets .

Properties

Molecular Formula

C11H17BN2O2

Molecular Weight

220.08 g/mol

IUPAC Name

[2-(piperazin-1-ylmethyl)phenyl]boronic acid

InChI

InChI=1S/C11H17BN2O2/c15-12(16)11-4-2-1-3-10(11)9-14-7-5-13-6-8-14/h1-4,13,15-16H,5-9H2

InChI Key

DXNYRZCHEWHGGF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1CN2CCNCC2)(O)O

Origin of Product

United States

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